4,5,6-Trimethyl-3-pentadecylcatechol
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Overview
Description
4,5,6-trimethyl-3-pentadecylcatechol is catechol substituted at positions 3, 4 and 5 (4, 5 and 6) with methyl groups and at position 6 (3) with a pentadecyl group. It has a role as a hapten and an allergen.
Scientific Research Applications
Chemical Reactivity in Sensitization and Tolerance Induction
4,5,6-Trimethyl-3-pentadecylcatechol plays a significant role in contact sensitization related to urushiol oils from poison oak and ivy. Research shows that this compound, due to its structural modifications, can suppress the induction of sensitization to related compounds like 3-pentadecylcatechol and 3-heptadecylcatechol. This suggests its potential in modulating immune responses in contact allergies, particularly in cases related to poison ivy exposure (Dunn, Liberato, Castagnoli, & Byers, 1986).
Potential in Immune Response Studies
The compound has also been utilized in studies exploring contact sensitivity and immunologic unresponsiveness. Its ability to induce states of immunologic unresponsiveness, particularly in models using guinea pigs, has been observed. This opens up potential applications in studying the mechanisms of immune tolerance and hypersensitivity reactions, particularly in relation to poison ivy extract components (Bowser & Baer, 1963).
Reactivity with Proteins
Another aspect of its application lies in its reactivity with proteins. Studies have shown that the methylation of the catechol ring in compounds like 4,5,6-Trimethyl-3-pentadecylcatechol impacts their ability to react and form protein conjugates. This insight is crucial in understanding the molecular mechanisms of contact allergies and could be relevant in the development of new therapeutic approaches or diagnostic tools for allergen identification (Byck & Dawson, 1968).
properties
CAS RN |
16273-19-1 |
---|---|
Product Name |
4,5,6-Trimethyl-3-pentadecylcatechol |
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
3,4,5-trimethyl-6-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C24H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(3)19(2)21(4)23(25)24(22)26/h25-26H,5-18H2,1-4H3 |
InChI Key |
LDSXBSAASMZCGN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C(=C1C)C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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